molecular formula C20H19N3O3S B2361359 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 403727-91-3

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2361359
CAS No.: 403727-91-3
M. Wt: 381.45
InChI Key: NIWIQFVWIMRSGU-UHFFFAOYSA-N
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Description

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that contains distinct functional groups that make it a compound of interest in various fields of science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the formation of the quinazolinone moiety followed by its functionalization to attach the benzamide group.

  • Formation of Quinazolinone Core

    • Starting with anthranilic acid derivatives, the formation of 2-thioxo-1,2-dihydroquinazolin-4(3H)-one involves cyclization with appropriate reagents such as isothiocyanates.

    • Reaction conditions usually include refluxing in polar solvents like ethanol or methanol.

  • Attachment of Benzamide Group

    • The benzamide group can be introduced through amide coupling reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

While detailed industrial production methods are less commonly discussed in open literature, scaling up the synthesis typically involves optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thioxo group in the compound can undergo oxidation to form sulfoxides and sulfones using reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction

    • The carbonyl and thioxo groups can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution

    • Electrophilic substitution reactions can occur at the benzene ring in the quinazolinone moiety using various electrophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation

    • Hydrogen peroxide in acetic acid, mCPBA in dichloromethane.

  • Reduction

    • Sodium borohydride in methanol, lithium aluminum hydride in ether.

  • Substitution

    • Friedel-Crafts acylation using AlCl₃, nitration using HNO₃/H₂SO₄.

Major Products Formed

  • Oxidation

    • Formation of sulfoxides and sulfones.

  • Reduction

    • Reduced alcohol derivatives.

  • Substitution

    • Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

  • This compound's unique structure allows it to act as an intermediate in organic synthesis, providing pathways to create diverse quinazolinone derivatives.

Biology and Medicine

  • Quinazolinone derivatives have shown potential in drug discovery, particularly as inhibitors of enzymes and receptors involved in cancer, inflammation, and neurological diseases.

Industry

Mechanism of Action

The specific biological activities of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide are not exhaustively documented, but the compound could interact with cellular targets through its quinazolinone structure. This may involve binding to active sites on enzymes or receptors, thereby modulating their activity and influencing biological pathways related to disease processes.

Comparison with Similar Compounds

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be compared to other quinazolinone and benzamide derivatives:

  • Quinazolinone Derivatives

    • 2-Phenylquinazolin-4(3H)-one: : Known for its anticancer properties.

    • 4-(3H)-Quinazolinone: : A simpler structure often used as a scaffold in drug design.

  • Benzamide Derivatives

    • N-(2-Hydroxyethyl)benzamide: : Used in the synthesis of local anesthetics.

    • N-Methylbenzamide: : Known for its use in organic synthesis.

The uniqueness of this compound lies in the combination of its functional groups, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-2,5-10,15H,3-4,11-12H2,(H,21,24)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWIQFVWIMRSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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